Erk-IN-3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ASN007 is a selective inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are part of the mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial for regulating various cellular processes, including proliferation, differentiation, and survival. ASN007 has shown preferential activity against tumors with mutations in the RAS and RAF genes, making it a promising candidate for cancer treatment .

科学的研究の応用

ASN007 has been extensively studied for its potential in cancer treatment, particularly in tumors with mutations in the RAS and RAF genes. It has shown strong antiproliferative activity in preclinical models of melanoma, non-small cell lung cancer, and other solid tumors. Additionally, ASN007 has demonstrated efficacy in combination with other inhibitors, such as PI3K inhibitors, to enhance its antitumor activity .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ASN007 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed .

Industrial Production Methods: Industrial production of ASN007 would likely involve scaling up the laboratory synthesis procedures to accommodate larger quantities. This process would require optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product .

化学反応の分析

Types of Reactions: ASN007 primarily undergoes reactions typical of kinase inhibitors, including binding to the ATP-binding site of ERK1/2. It is a reversible ATP-competitive inhibitor, meaning it competes with ATP for binding to the kinase, thereby inhibiting its activity .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions involving ASN007 include organic solvents, catalysts, and various protective groups to facilitate specific chemical transformations. The conditions often involve controlled temperatures and pH levels to ensure optimal reaction efficiency .

Major Products Formed: The major product formed from the reactions involving ASN007 is the inhibited form of ERK1/2, which leads to the downstream effects on cellular processes such as proliferation and survival .

作用機序

ASN007 exerts its effects by inhibiting the activity of ERK1/2 kinases. It binds to the ATP-binding site of these kinases, preventing ATP from binding and thereby inhibiting their activity. This inhibition disrupts the MAPK signaling pathway, leading to reduced cellular proliferation and increased apoptosis in cancer cells. The presence of mutations in the RAS/RAF pathway enhances the efficacy of ASN007, making it particularly effective in tumors with these mutations .

類似化合物との比較

Similar Compounds:

- Ulixertinib (BVD-523)

- Ravoxertinib (GDC-0994)

Uniqueness of ASN007: ASN007 is unique in its strong antiproliferative activity against tumors with RAS and RAF mutations. It has shown efficacy in preclinical models resistant to other inhibitors, such as BRAF and MEK inhibitors. Additionally, ASN007’s ability to enhance its antitumor activity when combined with PI3K inhibitors sets it apart from other ERK1/2 inhibitors .

特性

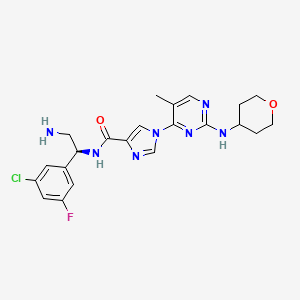

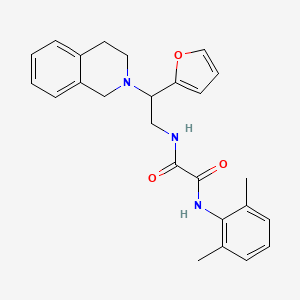

IUPAC Name |

N-[(1S)-2-amino-1-(3-chloro-5-fluorophenyl)ethyl]-1-[5-methyl-2-(oxan-4-ylamino)pyrimidin-4-yl]imidazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClFN7O2/c1-13-10-26-22(28-17-2-4-33-5-3-17)30-20(13)31-11-19(27-12-31)21(32)29-18(9-25)14-6-15(23)8-16(24)7-14/h6-8,10-12,17-18H,2-5,9,25H2,1H3,(H,29,32)(H,26,28,30)/t18-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWHIUQBBGPGFFV-GOSISDBHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1N2C=C(N=C2)C(=O)NC(CN)C3=CC(=CC(=C3)Cl)F)NC4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C(N=C1N2C=C(N=C2)C(=O)N[C@H](CN)C3=CC(=CC(=C3)Cl)F)NC4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClFN7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]acetamide](/img/structure/B2575904.png)

![1-(benzo[d]oxazol-2-yl)-N-(4-bromo-3-methylphenyl)pyrrolidine-2-carboxamide](/img/structure/B2575905.png)

![3-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile](/img/structure/B2575909.png)

![N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2575913.png)

![2-Ethyl-5-((3-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2575914.png)

![N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2575922.png)

![methyl 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)propanoate](/img/structure/B2575923.png)

![2-(2-Methoxyphenyl)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2575924.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2575925.png)

![1,7-dimethyl-3-(2-methylallyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2575926.png)